2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyclohexenone and features both an acetyl and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with acetylating agents. One common method is the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can modulate enzyme activity and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethylcyclohex-2-enone: A precursor in the synthesis of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and synthetic pathways.
Properties
IUPAC Name |
1-(2-hydroxy-6-imino-4,4-dimethylcyclohexen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6(12)9-7(11)4-10(2,3)5-8(9)13/h11,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBQFNDMQNELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=N)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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